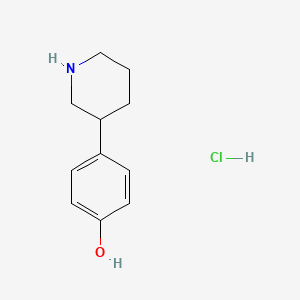
4-(piperidin-3-yl)phenol HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated 4-(phenoxymethyl)piperidines as potential sigma receptor ligands is discussed in papers and . These papers describe the synthesis of various N-substituted piperidine derivatives and their in vitro receptor binding assays. Although the exact synthesis of "4-(piperidin-3-yl)phenol HCl" is not detailed, the methodologies used for synthesizing similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of "this compound" would consist of a piperidine ring attached to a phenol group. The papers do not provide specific information on the molecular structure of this compound, but studies such as those in paper , which investigates the complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol, could offer insights into the molecular interactions and structural characteristics of related compounds.
Chemical Reactions Analysis
The electrochemical oxidation of 4-(piperazin-1-yl)phenols is discussed in paper , which could provide insights into the chemical reactivity of phenol derivatives with nitrogen-containing heterocycles. Although the specific chemical reactions of "this compound" are not detailed, the principles of electrochemical oxidation could be relevant to its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. Paper discusses the oxidative polycondensation of a related compound and its characterization, which includes thermal analysis and determination of molecular orbital gaps. These techniques could be applied to "this compound" to determine its properties.
Relevant Case Studies
The in vivo evaluation of halogenated 4-(phenoxymethyl)piperidines, as described in papers and , provides a case study of how similar compounds can be used as radiolabeled probes for sigma receptors. These studies could be relevant to understanding the potential biological applications of "this compound".
Applications De Recherche Scientifique
Experimental and Theoretical Studies
A study focusing on the synthesis and analysis of an alkylaminophenol compound similar to 4-(piperidin-3-yl)phenol HCl demonstrated its potential as a biologically active drug due to its high antioxidant value. This study utilized spectroscopic methods and theoretical calculations to validate the experimental data, indicating the compound's utility in drug development and biological applications (Y. Ulaş, 2020).
Electrochemical Oxidation in Synthesis
Research on the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives showcased a unique regioselectivity in synthesizing highly conjugated bisindolyl-p-quinone derivatives. This study highlights the compound's role in facilitating complex chemical reactions, potentially useful in synthetic organic chemistry and materials science (A. Amani, Sadegh Khazalpour, D. Nematollahi, 2012).
Catalysis and Reaction Mechanisms
4-(N,N-Dimethylamino)pyridine hydrochloride, a structurally related compound, was found effective as a recyclable catalyst for acylation reactions under base-free conditions. The detailed investigation into its reaction mechanism provides insights into the catalytic processes, offering potential applications in organic synthesis and industrial chemistry (Zhihui Liu, Qiaoqiao Ma, Yuxiu Liu, Qingmin Wang, 2014).
Corrosion Inhibition Studies
In the context of material science, synthesized benzimidazole derivatives, including a compound structurally similar to this compound, were evaluated as corrosion inhibitors for steel in hydrochloric acid. These findings suggest applications in protecting industrial materials and equipment, with implications for the design of new corrosion inhibitors (M. Yadav, Sumit Kumar, Taniya Purkait, L. Olasunkanmi, I. Bahadur, E. Ebenso, 2016).
Molecular Structure and Drug Design
Halogenated 4-(phenoxymethyl)piperidines, investigated as potential δ receptor ligands, underscore the importance of structural modification in drug design and receptor interaction studies. This research contributes to understanding how minor structural changes can significantly impact biological activity and receptor affinity (R. Waterhouse, K. Mardon, Giles Km, Collier Tl, J. C. O'Brien, 1997).
Safety and Hazards
The safety information for “4-(piperidin-3-yl)phenol HCl” indicates that it is a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(piperidin-3-yl)phenol HCl”, is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives often exert their effects by interacting with various cellular targets and modulating their activity .
Biochemical Pathways
Piperidine derivatives in general can influence a variety of biochemical pathways depending on their specific structure and the biological target they interact with .
Pharmacokinetics
Piperidine derivatives, due to their diverse structures, can have varied pharmacokinetic properties .
Result of Action
Piperidine derivatives can have a range of effects at the molecular and cellular level, including inhibition of cell migration and cell cycle arrest, which can inhibit the survivability of cancer cells .
Propriétés
IUPAC Name |
4-piperidin-3-ylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12-13H,1-2,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJBQSXAKPAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

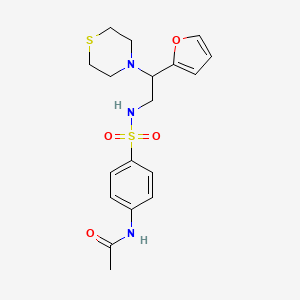
![4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2557652.png)
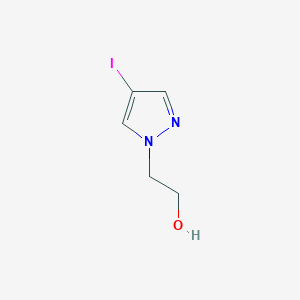
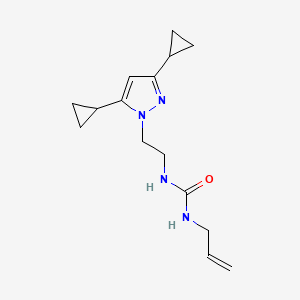



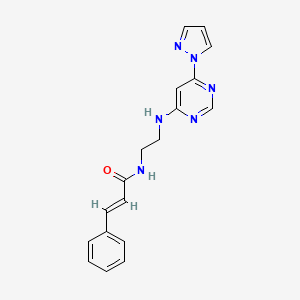
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2557666.png)

![1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride](/img/structure/B2557668.png)


![[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2557671.png)